molecular formula C16H10 B1365802 1-Ethynyl-4-(phenylethynyl)benzene CAS No. 92866-00-7

1-Ethynyl-4-(phenylethynyl)benzene

Cat. No.: B1365802
CAS No.: 92866-00-7
M. Wt: 202.25 g/mol
InChI Key: WAUKYPQSFIENDE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(phenylethynyl)benzene is an organic compound with the molecular formula C16H10. It is a derivative of benzene, featuring ethynyl and phenylethynyl groups attached to the benzene ring.

Mechanism of Action

Target of Action

This compound is a derivative of phenylene ethynylene , which is known to interact with various biological targets.

Mode of Action

The mode of action of 1-Ethynyl-4-(phenylethynyl)benzene is not well-documented. As a derivative of phenylene ethynylene, it may share similar interaction mechanisms. Phenylene ethynylene derivatives are known for their photoluminescence efficiency . They can absorb light and re-emit it, which is a property used in various applications such as organic light-emitting diodes .

Biochemical Pathways

Its parent compound, phenylene ethynylene, is known to interact with various biochemical pathways due to its photoluminescent properties

Result of Action

Its parent compound, phenylene ethynylene, is known to exhibit high photoluminescence efficiency . This property allows it to be used in applications such as organic light-emitting diodes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The presence of light or reactive gases could potentially affect its structure and function.

Preparation Methods

The synthesis of 1-Ethynyl-4-(phenylethynyl)benzene typically involves the Sonogashira cross-coupling reaction. This reaction is catalyzed by palladium (0) complexes and involves the coupling of aryl iodides or bromides with terminal alkynes. The reaction conditions often include the use of a copper co-catalyst and a base, such as triethylamine, under an inert atmosphere .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

1-Ethynyl-4-(phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the triple bonds to single bonds, forming saturated hydrocarbons. Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alkanes .

Scientific Research Applications

1-Ethynyl-4-(phenylethynyl)benzene has several scientific research applications:

Comparison with Similar Compounds

1-Ethynyl-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:

    1,4-Bis(phenylethynyl)benzene: This compound has two phenylethynyl groups attached to the benzene ring.

    1-Chloro-4-(phenylethynyl)benzene: This compound features a chloro substituent instead of an ethynyl group.

The uniqueness of this compound lies in its specific combination of ethynyl and phenylethynyl groups, which confer distinct electronic and structural properties .

Properties

IUPAC Name

1-ethynyl-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKYPQSFIENDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460868
Record name 4-(phenylethynyl)phenylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92866-00-7
Record name 4-(phenylethynyl)phenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(phenylethynyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an especially contemplated arm extension strategy depicted in FIG. 4, in which AD represents an adamantane or diamantane group. Phenylacetylene is a starting molecule that is reacted (A1) with TBPA (supra) to yield 1,3,5,7-tetrakis[3′/4′-(phenylethynyl)phenyl]adamantane. Alternatively, phenylacetylene can be converted (B1) to 4-(phenylethynyl)phenylbromide that is subsequently reacted (C1) with trimethylsilylacetylene to form 4-(phenylethynyl)phenylacetylene. TBPA can then be reacted (with phenylethynylphenylacetylene to 1,3,5,7-tetrakis{3′/4′-[4″-(phenylethynyl)phenylethynyl]phenyl}-adarnantane. In a further extension reaction, phenylethynylphenylacetylene is reacted (2) with 1-bromo-4-iodobenzene to form 4-[4′-(phenylethynyl)phenylethynyl]phenylbromide that is further converted (C2) to 4-[4′-(phenylethynyl)phenylethynyl]acetylene. The so formed 4-[4′-(phenylethynyl)phenylethynyl]acetylene may then be reacted (A3) with TBA to yield 1,3,5,7-tetrakis-{3′/4′-[4″-(4′-(phenylethynyl)phenylethynyl)phenylethynyl]phenyl}adamantane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 1-Ethynyl-4-(phenylethynyl)benzene impact the properties of poly(phenylacetylene) copolymers?

A1: this compound, when copolymerized with phenylacetylene, significantly influences the thermal conversion process and resulting carbon yield of the copolymer. [] Research indicates that poly[this compound] (PPP) exhibits a substantially higher carbon yield (80%) compared to poly(phenylacetylene) (PPA) (10%) during a single-step thermal conversion under a nitrogen atmosphere. [] This difference is attributed to the formation of polyaromatic structures within the PPP polymer chain due to the presence of multiple phenyl rings and ethynyl groups in the monomer. These polyaromatic structures enhance thermal stability and contribute to a higher carbon yield. The carbon yield of copolymers containing both monomers falls between the two extremes, allowing for tailored material properties.

Q2: How does this compound influence the photophysical properties of platinum(II) acetylide complexes?

A2: When incorporated as a ligand in trans-N-heterocyclic carbene (NHC) platinum(II) acetylide complexes, this compound significantly impacts the complex's photophysical properties. [] This organic chromophore, upon coordination to the platinum center, facilitates efficient intersystem crossing. [] This is evidenced by the low fluorescence quantum yields and the observation of intense phosphorescence and strong T1 - Tn absorption in these complexes. [] These findings suggest that such complexes hold potential for applications in areas like OLEDs and photocatalysis where efficient intersystem crossing is crucial.

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